1-Amino-3-ethoxypropan-2-one
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Overview
Description
1-Amino-3-ethoxypropan-2-one is an organic compound with the molecular formula C5H11NO2. It is a versatile molecule that finds applications in various fields due to its unique chemical properties. The compound consists of an amino group, an ethoxy group, and a ketone group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-ethoxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-ethoxypropan-2-one with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-ethoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-Amino-3-ethoxypropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-amino-3-ethoxypropan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and ketone groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
1-Amino-2-propanol: Similar in structure but lacks the ethoxy group.
3-Amino-2-butanone: Contains a similar ketone group but has a different carbon chain.
2-Amino-3-ethoxypropanoic acid: Contains an additional carboxylic acid group.
Uniqueness: 1-Amino-3-ethoxypropan-2-one is unique due to the presence of both an amino group and an ethoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
1-amino-3-ethoxypropan-2-one |
InChI |
InChI=1S/C5H11NO2/c1-2-8-4-5(7)3-6/h2-4,6H2,1H3 |
InChI Key |
UAKSMOQCMHNNNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)CN |
Origin of Product |
United States |
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